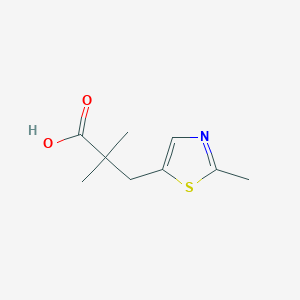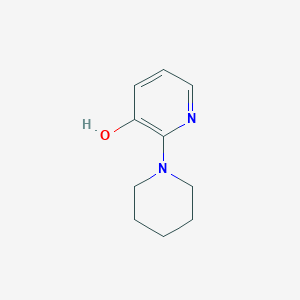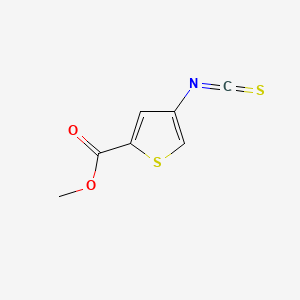![molecular formula C9H8Br2N2 B15320377 6,8-Dibromo-5,7-dimethylimidazo[1,2-a]pyridine](/img/structure/B15320377.png)
6,8-Dibromo-5,7-dimethylimidazo[1,2-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-Dibromo-5,7-dimethylimidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse applications in medicinal chemistry and material science due to its unique structural characteristics .
Métodos De Preparación
The synthesis of 6,8-Dibromo-5,7-dimethylimidazo[1,2-a]pyridine can be achieved through various synthetic routes, including condensation reactions, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These methods involve the use of different reagents and catalysts to achieve the desired product. Industrial production methods typically optimize these reactions for higher yields and cost-effectiveness.
Análisis De Reacciones Químicas
6,8-Dibromo-5,7-dimethylimidazo[1,2-a]pyridine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
6,8-Dibromo-5,7-dimethylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 6,8-Dibromo-5,7-dimethylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its therapeutic effects .
Comparación Con Compuestos Similares
6,8-Dibromo-5,7-dimethylimidazo[1,2-a]pyridine can be compared with other similar compounds in the imidazo[1,2-a]pyridine family. Some of these similar compounds include:
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: Known for their anti-tuberculosis activity.
6,8-Dibromo-2,7-Dimethyl-N-(4-Fluorophenyl) Imidazo Pyridine-3-Carboxamide: Another derivative with potential therapeutic applications.
The uniqueness of this compound lies in its specific structural modifications, which can lead to different chemical and biological properties compared to its analogues.
Propiedades
Fórmula molecular |
C9H8Br2N2 |
|---|---|
Peso molecular |
303.98 g/mol |
Nombre IUPAC |
6,8-dibromo-5,7-dimethylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C9H8Br2N2/c1-5-7(10)6(2)13-4-3-12-9(13)8(5)11/h3-4H,1-2H3 |
Clave InChI |
IKLFIQUDOCMFKP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=NC=CN2C(=C1Br)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-Methyl-5-oxo-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-yl]aceticacid](/img/structure/B15320310.png)

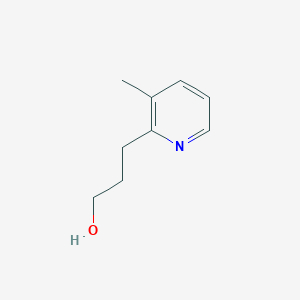

![2-[2-(Tert-butoxy)-4-{[(tert-butoxy)carbonyl]amino}cyclobutyl]aceticacid](/img/structure/B15320325.png)

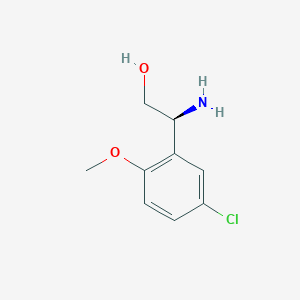
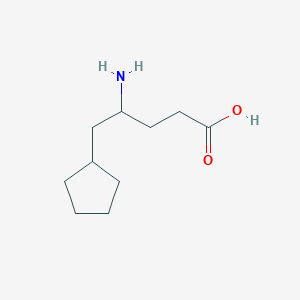
![1-[2-(Dimethylamino)ethyl]cyclobutan-1-amine](/img/structure/B15320358.png)

